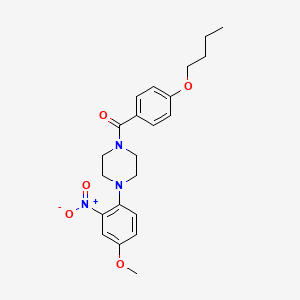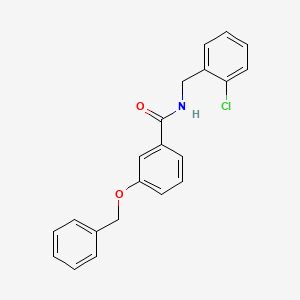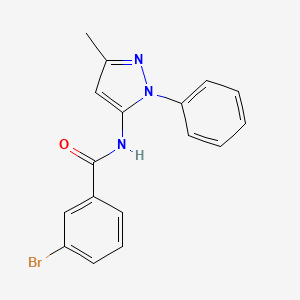![molecular formula C18H21BrN4O B4233521 N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4233521.png)
N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide
Vue d'ensemble
Description
N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide, also known as ABR-215757, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It has been shown to have promising results in preclinical studies as an anticancer agent, and its mechanism of action has been investigated in detail. In
Mécanisme D'action
N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide is a selective inhibitor of the cyclin-dependent kinase 4/6 (CDK4/6) pathway, which plays a critical role in cell cycle progression. By inhibiting CDK4/6, N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide blocks the transition of cells from the G1 to the S phase of the cell cycle, leading to cell cycle arrest and inhibition of cell proliferation. In addition, N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to induce apoptosis in cancer cells through the activation of caspase-3 and -7.
Biochemical and Physiological Effects:
N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to have a number of biochemical and physiological effects in preclinical studies. In addition to its inhibitory effects on CDK4/6, it has been shown to downregulate the expression of cyclin D1, a key regulator of the cell cycle. It has also been shown to inhibit the phosphorylation of retinoblastoma protein (Rb), which is necessary for the transition of cells from the G1 to the S phase of the cell cycle. In terms of physiological effects, N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide has been shown to inhibit tumor growth in mouse xenograft models of breast and lung cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide is its selectivity for CDK4/6, which reduces the potential for off-target effects. In addition, its mechanism of action has been well-characterized, making it a useful tool for studying the CDK4/6 pathway. However, there are also some limitations to its use in lab experiments. For example, N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide has poor solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, its efficacy may be limited by the development of drug resistance in cancer cells.
Orientations Futures
There are several future directions for the study of N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide. One area of research is the development of more effective formulations of the drug that can improve its solubility and bioavailability. Another area of research is the identification of biomarkers that can predict the response of cancer cells to N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide, which could help to identify patients who are most likely to benefit from the drug. Finally, there is also potential for the use of N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide in combination with other targeted therapies, such as immune checkpoint inhibitors, to improve the overall response rates in cancer patients.
Applications De Recherche Scientifique
N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. In addition, it has been shown to have synergistic effects when used in combination with other anticancer agents, such as paclitaxel and doxorubicin. N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide has also been investigated for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease.
Propriétés
IUPAC Name |
N-(1-adamantylmethyl)-6-bromopyrazolo[1,5-a]pyrimidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21BrN4O/c19-14-7-20-16-15(8-22-23(16)9-14)17(24)21-10-18-4-11-1-12(5-18)3-13(2-11)6-18/h7-9,11-13H,1-6,10H2,(H,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMHVTWOWGFYUBY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CNC(=O)C4=C5N=CC(=CN5N=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21BrN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-benzyl-4-{[4-(1-piperidinylsulfonyl)phenoxy]acetyl}piperazine](/img/structure/B4233439.png)

![2-[cyclohexyl(methyl)amino]-5-[(4-nitrobenzoyl)amino]benzamide](/img/structure/B4233454.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B4233456.png)
![N-(4-{[(3-methoxyphenyl)amino]carbonyl}phenyl)-5-oxo-4-oxatricyclo[4.2.1.0~3,7~]nonane-9-carboxamide](/img/structure/B4233462.png)
![5-chloro-4-[(4-methyl-1-piperazinyl)carbonyl]-2-(methylthio)pyrimidine](/img/structure/B4233467.png)
![1-(2,4-dimethylphenyl)-3-[(4-hydroxyphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4233476.png)
![[3-hydroxy-3-(trifluoromethyl)-3a,4,5,6,7,8-hexahydrocyclohepta[c]pyrazol-2(3H)-yl]acetonitrile](/img/structure/B4233483.png)
![2-(4-chlorophenoxy)-N-[4-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide](/img/structure/B4233490.png)


![1-(3-acetylphenyl)-3-[4-(2-fluorophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B4233522.png)
![4-(benzyloxy)-N-({[4-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B4233524.png)
